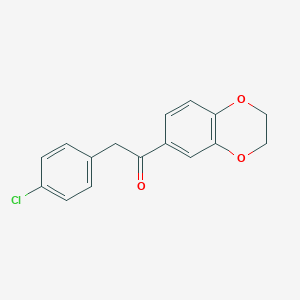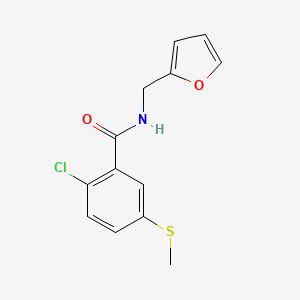
2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone, also known as BDPC, is a synthetic compound that belongs to the class of designer drugs. BDPC is structurally similar to methamphetamine and has been used as a stimulant drug in the past. However, due to its potential for abuse, BDPC is now a controlled substance in many countries. Despite its controversial history, BDPC has gained attention in the scientific community for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is not fully understood. However, it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has been shown to bind to the dopamine transporter and inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has been shown to have several biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause hyperthermia. 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has also been shown to increase locomotor activity and induce stereotypy in rats. In addition, 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of assays. 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has also been shown to have neuroprotective effects and can be used to study the mechanisms of oxidative stress-induced neuronal damage. However, 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is a controlled substance in many countries and can be difficult to obtain for research purposes. In addition, the potential for abuse and toxicity limits its use in laboratory experiments.
Direcciones Futuras
There are several potential future directions for research on 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone. One area of interest is its potential use in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has been shown to have neuroprotective effects and could be used to prevent or slow the progression of these diseases. Another area of interest is its potential use in treating depression and anxiety disorders. 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has been shown to improve cognitive function and memory and could be used to treat the cognitive symptoms of these disorders. Finally, there is potential for the development of new 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone analogs with improved therapeutic properties.
Métodos De Síntesis
2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone can be synthesized using various methods, including the reduction of 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone oxime and the reaction of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-amine with 4-chlorobenzaldehyde. The synthesis of 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is relatively simple and can be achieved using common laboratory equipment.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has neuroprotective effects and can reduce neuronal damage caused by oxidative stress. Another study found that 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone can improve cognitive function and memory in rats. 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has also been studied for its potential use in treating depression and anxiety disorders.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c17-13-4-1-11(2-5-13)9-14(18)12-3-6-15-16(10-12)20-8-7-19-15/h1-6,10H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVFZXBIIJIATL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxybenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5745189.png)



![5-chloro-3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5745207.png)

![2-[(4-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5745239.png)

![methyl 4,5-dimethyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5745258.png)
![1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5745272.png)

![ethyl 2-[(2,5-dichlorobenzoyl)amino]benzoate](/img/structure/B5745278.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5745284.png)